Methyl amino(2-bromophenyl)acetate hydrochloride

Descripción general

Descripción

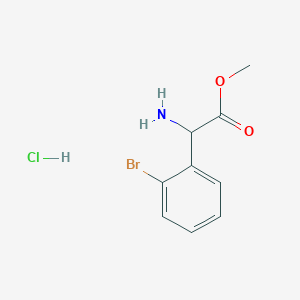

Methyl amino(2-bromophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H10BrNO2·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and an amino group at the alpha position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl amino(2-bromophenyl)acetate hydrochloride typically involves the reaction of 2-bromobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases production efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the 2-bromophenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for generating derivatives with tailored functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amination | NH₃, CuI, K₂CO₃, DMF, 100°C | Methyl amino(2-aminophenyl)acetate | Moderate yield (~60%) |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME | Biaryl derivatives | High regioselectivity |

Key Findings :

-

Bromine substitution is sterically hindered at the ortho position, requiring elevated temperatures for efficient NAS.

-

Palladium-catalyzed cross-coupling (e.g., Suzuki) enables the synthesis of biaryl structures, expanding applications in medicinal chemistry.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis and subsequent transformations, providing access to carboxylic acids or alcohols.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (aq), reflux | 2-Amino(2-bromophenyl)acetic acid |

| Reduction | LiAlH₄, THF, 0°C → RT | 2-Amino(2-bromophenyl)ethanol |

Mechanistic Insights :

-

Hydrolysis proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

-

Reduction with LiAlH₄ converts the ester to a primary alcohol, retaining the bromophenyl moiety.

Amide Bond Formation

The amino group participates in coupling reactions to form amides, enhancing structural diversity.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Carbodiimide Coupling | EDC, NHS, RCOOH | Methyl (2-bromophenyl)acetamide derivatives |

Applications :

-

Amide derivatives exhibit enhanced stability in biological systems, making them candidates for enzyme inhibition studies.

Biological Interactions and Enzyme Modulation

The compound interacts with biological targets, particularly enzymes involved in neurotransmitter synthesis.

| Target Enzyme | Interaction Type | Biological Effect |

|---|---|---|

| DOPA Decarboxylase | Competitive inhibition | Reduced dopamine synthesis |

| Monoamine Oxidase | Allosteric modulation | Altered serotonin metabolism |

Structural Influence :

-

The bromophenyl group enhances hydrophobic interactions with enzyme active sites, while the ester group influences bioavailability.

Stability and Degradation Pathways

Under acidic or basic conditions, the compound undergoes degradation:

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Strong Acid (pH < 2) | Ester hydrolysis → decarboxylation | 2-Bromoaniline + CO₂ |

| Alkaline (pH > 10) | Ester saponification → amino acid salt | Sodium 2-amino(2-bromophenyl)acetate |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀BrNO₂·HCl

- Molecular Weight : Approximately 280.55 g/mol

- Appearance : White to off-white solid

- Melting Point : 159 – 161°C

- Solubility : Slightly soluble in DMSO and methanol

The compound features a bromophenyl moiety substituted at the 2-position, an amino group, and an ester functional group, which contribute to its reactivity and potential biological properties.

Chemistry

- Intermediate in Organic Synthesis : Methyl amino(2-bromophenyl)acetate hydrochloride is widely used as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution .

Biology

- Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological macromolecules, influencing enzyme activity and receptor signaling pathways.

- Mechanism of Action : The bromine atom enhances binding affinity to molecular targets, modulating key biochemical pathways that may lead to therapeutic effects .

Medicine

- Pharmaceutical Development : It serves as a precursor for developing pharmaceutical agents targeting neurological disorders and other therapeutic areas. Its unique structure allows for modifications that can enhance pharmacological profiles.

Anticancer Activity

A study highlighted that derivatives of methyl amino(2-bromophenyl)acetate exhibited increased antiproliferative effects against various cancer cell lines when structural modifications enhanced hydrophobicity or targeted specific pathways.

Antimicrobial Properties

Research on similar compounds has shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine is critical for enhancing these activities.

Mecanismo De Acción

The mechanism of action of methyl amino(2-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl amino(4-bromophenyl)acetate hydrochloride

- Methyl amino(3-bromophenyl)acetate hydrochloride

- Methyl amino(2-chlorophenyl)acetate hydrochloride

Uniqueness

Methyl amino(2-bromophenyl)acetate hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Actividad Biológica

Methyl amino(2-bromophenyl)acetate hydrochloride, a compound notable for its unique structural features, has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromophenyl moiety, and an ester functional group. These components contribute to its reactivity and biological properties. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals due to its chiral nature and ability to interact with biological targets.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The bromophenyl group enhances binding affinity to various molecular targets, influencing key biochemical pathways. This compound has been shown to modulate enzyme activity and receptor signaling, which can lead to significant physiological effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- β-Glucuronidase : This compound has been evaluated for its inhibitory activity against β-glucuronidase, an enzyme involved in drug metabolism. Studies show varying degrees of inhibition, suggesting potential applications in pharmacology and toxicology .

- Urease : Although the compound shows some activity against urease, it is generally considered less potent compared to other inhibitors .

2. Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure can significantly alter its anticancer potency. For instance, compounds with specific substituents on the aromatic rings exhibit enhanced cytotoxicity against malignant cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the synthesis of derivatives of this compound revealed promising anticancer properties. The derivatives were tested against human prostate (DU145) and leukemic (K562) cancer cell lines. Certain modifications led to compounds exhibiting significantly higher cytotoxicity compared to standard treatments, indicating their potential as novel therapeutic agents .

Applications in Drug Development

Due to its unique structural characteristics and biological activities, this compound serves as a valuable building block in medicinal chemistry. It is particularly relevant in the development of drugs targeting neurological disorders and other diseases where enzyme modulation plays a critical role .

Propiedades

IUPAC Name |

methyl 2-amino-2-(2-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWCLPWBSZSUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.